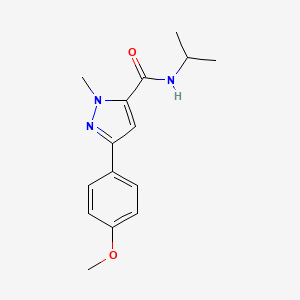![molecular formula C27H29NO6 B14956820 4,7-dimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14956820.png)
4,7-dimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE, typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 7-hydroxy-4-methyl coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions often include the use of dry solvents and anhydrous potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, recyclable catalysts, and reactions in aqueous media . The goal is to enhance yield while reducing reaction time and byproducts .
化学反応の分析
Types of Reactions
4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclohexane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azides, propargyl bromide, and various catalysts such as anhydrous potassium carbonate . The reactions are typically carried out under controlled temperatures and in the presence of dry solvents to ensure high yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides can lead to the formation of triazole derivatives .
科学的研究の応用
4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various biologically active compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer, anti-HIV, and anti-inflammatory activities.
Industry: Utilized in the production of perfumes and fabric conditioners due to its aromatic properties.
作用機序
The mechanism of action of 4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity . For example, its anticancer activity is believed to be due to its ability to inhibit the proliferation of malignant cells by interfering with DNA synthesis .
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methyl coumarin: A precursor in the synthesis of the target compound.
Ethyl-6-bromohexanoate: Used in the preparation of coumarin derivatives.
2H/4H-Chromenes: Exhibits similar biological activities such as anticancer and antimicrobial properties.
Uniqueness
4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific structural features and the presence of both coumarin and cyclohexane moieties. This combination enhances its biological activity and makes it a valuable compound for various applications .
特性
分子式 |
C27H29NO6 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
(4,7-dimethyl-2-oxochromen-5-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H29NO6/c1-17-12-22-25(18(2)14-24(29)33-22)23(13-17)34-26(30)21-10-8-19(9-11-21)15-28-27(31)32-16-20-6-4-3-5-7-20/h3-7,12-14,19,21H,8-11,15-16H2,1-2H3,(H,28,31) |
InChIキー |
YMUKQWICFQJKPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14956739.png)
![3-(3-chloro-4-methylphenyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14956742.png)
![N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B14956750.png)

![Dipropan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14956759.png)
![N-(4-methoxyphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14956762.png)
![1-[(2,6-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14956767.png)
![Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14956783.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14956788.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol](/img/structure/B14956790.png)
![(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B14956797.png)

![2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B14956822.png)
![7-[(2,6-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14956830.png)
